molecular formula C22H30O6 B1150853 Serrin A CAS No. 845959-98-0

Serrin A

Cat. No.: B1150853
CAS No.: 845959-98-0
M. Wt: 390.5 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serrin A involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes the formation of the core diterpenoid structure followed by specific functional group modifications to achieve the final structure of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the plant Isodon serra. The extraction process involves harvesting the aerial parts of the plant, followed by solvent extraction and purification using techniques such as chromatography. The purified compound is then subjected to quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Serrin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Serrin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Serrin A is part of the ent-kaurene diterpenoid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:

  • Serrin K
  • Xerophilusin XVII
  • Enanderianin Q
  • Enanderianin R

Comparison:

This compound stands out due to its specific functional groups and unique biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1S,4S,8R,9R,12R,13S,16R)-9-ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLCBRZEMRXHS-BGPRIOEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H]2[C@@]3([C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O[C@H]3CCC2(C)C)C(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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